An In-Depth Technical Guide to the Structure Elucidation of 3H-Benzofuro[3,2-d]pyrimidin-4-one
An In-Depth Technical Guide to the Structure Elucidation of 3H-Benzofuro[3,2-d]pyrimidin-4-one
Preamble: The Significance of the Benzofuro[3,2-d]pyrimidine Core
The 3H-benzofuro[3,2-d]pyrimidin-4-one scaffold is a privileged heterocyclic system in modern medicinal chemistry and drug development. This fused-ring structure, comprising a benzofuran ring merged with a pyrimidinone ring, serves as the foundational core for molecules exhibiting a wide spectrum of biological activities. These activities include potential applications as antifungal, anticancer, and anti-inflammatory agents.[1][2] The precise arrangement of atoms and functional groups within this core dictates its interaction with biological targets. Therefore, unambiguous confirmation of its structure is a critical, non-negotiable step in the synthesis and development of any novel derivative.
This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of the 3H-benzofuro[3,2-d]pyrimidin-4-one core. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating and authoritative analytical workflow.
The Foundational Blueprint: Synthesis as the First Clue to Structure
Before any spectroscopic analysis, the synthetic route provides the initial hypothesis for the molecular structure. The assembly of the benzofuro[3,2-d]pyrimidin-4-one core typically originates from a substituted 3-aminobenzofuran-2-carboxamide precursor.[3][4][5] The intramolecular cyclization to form the pyrimidinone ring is the key step that defines the final fused architecture. Understanding this logical construction is the first step in the elucidation process.
A common synthetic approach involves the condensation of 3-aminobenzofuran-2-carboxamide with a suitable one-carbon source, such as an aldehyde followed by oxidation, or with reagents like triethyl orthoformate.[5][6]
Caption: Generalized synthetic pathway for the target core.
Mass Spectrometry: Confirming Molecular Identity and Fragmentation
Mass spectrometry (MS) is the first line of analytical inquiry. Its primary role is to determine the molecular weight of the synthesized compound, which provides direct validation of the elemental formula. High-resolution mass spectrometry (HRMS) further refines this by providing a highly accurate mass, allowing for the confident assignment of a molecular formula (C₁₀H₆N₂O₂).
Causality in Fragmentation: Beyond molecular weight, the fragmentation pattern observed, typically using electron impact (EI) ionization, offers a structural fingerprint.[7] The energetically unstable molecular ion breaks apart in predictable ways, governed by the weakest bonds and the stability of the resulting fragments. For fused heterocyclic systems, fragmentation often involves the cleavage of one of the rings.[8][9]
Caption: Key fragmentation steps for the target molecule in EI-MS.
Data Presentation: Expected Mass Spectrometry Peaks
| Ion Description | Formula | Expected m/z |
| Molecular Ion [M]⁺ | [C₁₀H₆N₂O₂]⁺ | 186 |
| Fragment [M-CO]⁺ | [C₉H₆N₂O]⁺ | 158 |
| Fragment [M-HNCO]⁺ | [C₉H₅NO]⁺ | 143 |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)
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Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
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Ionization Mode: Operate in positive ion mode to generate the [M+H]⁺ adduct.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The high resolution of the instrument (>10,000) will allow for the determination of the exact mass.
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Analysis: Compare the measured exact mass of the [M+H]⁺ ion with the theoretical mass calculated for C₁₀H₇N₂O₂⁺. A mass accuracy of <5 ppm is required for confident formula assignment.
NMR Spectroscopy: The Definitive Map of the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of ¹H and ¹³C atoms, allowing for the complete assembly of the molecular puzzle.[10][11]
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling (J).
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Aromatic Region (δ 7.0-8.5 ppm): Four protons are expected in the aromatic region, corresponding to the benzofuran portion of the molecule. Their specific shifts and coupling patterns (doublets, triplets) allow for their precise assignment.[1]
-
Pyrimidine Proton (δ ~8.5-9.0 ppm): A distinct singlet is anticipated for the lone proton on the pyrimidine ring (at position C2 if unsubstituted).
-
Amide Proton (δ >10 ppm): A broad singlet, often exchangeable with D₂O, is characteristic of the N-H proton of the pyrimidinone ring.[1]
¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.
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Carbonyl Carbon (δ ~155-170 ppm): The C=O carbon of the pyrimidinone ring will appear as a highly deshielded signal in the downfield region of the spectrum.[12]
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Aromatic & Heteroaromatic Carbons (δ ~110-155 ppm): The remaining eight sp²-hybridized carbons of the fused ring system will resonate in this range. Quaternary carbons can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Data Presentation: Predicted NMR Chemical Shifts (in DMSO-d₆)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Ar-H | 7.2 - 8.3 | m | 4H, Benzofuran |
| Pyrimidine-H | ~8.7 | s | 1H, C2-H |
| N-H | >12.0 | br s | 1H, N3-H |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Carbonyl | ~157 | C4=O |
| Aromatic/Heteroaromatic | 110 - 155 | 9 C |
Experimental Protocol: 1D and 2D NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for keeping the N-H proton signal sharp.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
(Optional) Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
-
-
2D Spectra Acquisition (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks (i.e., which protons are adjacent).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the different fragments of the molecule and confirming the fused-ring structure.
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by measuring their characteristic vibrational frequencies. For 3H-benzofuro[3,2-d]pyrimidin-4-one, it serves as a crucial check for the successful formation of the pyrimidinone ring.[12][13]
Data Presentation: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch | 3100 - 3300 (broad) |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C=O (amide) | Stretch | 1680 - 1710 (strong) |
| C=N / C=C | Stretch (in-ring) | 1500 - 1650 |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans, over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal must be acquired prior to the sample measurement and automatically subtracted.
X-ray Crystallography: The Unambiguous 3D Structure
While the combination of MS and NMR provides definitive proof of structure for most applications, single-crystal X-ray crystallography is the gold standard. It provides an absolute, three-dimensional map of the electron density in a molecule, unequivocally confirming connectivity, bond lengths, bond angles, and the overall planarity of the fused heterocyclic system.[14][15] Obtaining a result from this technique provides irrefutable evidence of the structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and can be achieved by slow evaporation, vapor diffusion, or slow cooling of a saturated solution in various solvents.
-
Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected by a detector as the crystal is rotated.[1]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to fit the experimental data, yielding a final 3D model of the molecule.[16]
Integrated Elucidation Workflow: A Self-Validating System
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